molecular formula C18H18F3N3O2 B3405645 (E)-3-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide CAS No. 1396891-98-7

(E)-3-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide

Cat. No.: B3405645
CAS No.: 1396891-98-7
M. Wt: 365.3
InChI Key: HWMRBXXQMZAPDS-BQYQJAHWSA-N
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Description

This compound features a furan-2-yl acrylamide moiety linked to a 5,6,7,8-tetrahydroquinazolin-2-yl ethyl group substituted with a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery targeting kinases or other enzymes . However, direct pharmacological data for this compound are unavailable in the provided evidence.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)17-13-5-1-2-6-14(13)23-15(24-17)9-10-22-16(25)8-7-12-4-3-11-26-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMRBXXQMZAPDS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acrylamide + tetrahydroquinazoline Furan-2-yl, CF3 Not reported
(Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (3112) Acrylamide + oxazolone-derived Thien-2-yl, dimethylaminophenyl Anticancer (cellular activity reported)
BMC201725-9o () Quinazoline + hydrazine carboxamide Tetrahydrofuran-3-yl, chloro-fluorophenyl EGFR kinase inhibition
(E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) Acrylamide + indole Trimethoxyphenyl EP2 receptor antagonism

Key Observations :

  • The target compound's tetrahydroquinazoline core is distinct from oxazolone () or indole-based () scaffolds.

Substituent Analysis

  • Furan-2-yl Group : Present in the target compound and compounds from , and 11. In , furan derivatives showed moderate cytotoxicity, suggesting the furan moiety may enhance bioactivity .
  • Trifluoromethyl vs. Other Halogenated Groups: The CF3 group in the target compound contrasts with chloro/fluoro substituents in BMC201725-9o ().
  • Ethyl Linker Modifications: The ethyl group in the target compound connects acrylamide to tetrahydroquinazoline, similar to morpholinoethyl () or benzothiazole-linked () analogs.

Pharmacological and Physicochemical Properties

  • NMR Data :
    • reports δ 7.51 (d, J = 7.6 Hz) for indole protons in compound 5b, while the target compound’s furan and CF3 groups would show distinct shifts (e.g., ~6.5–7.5 ppm for furan protons) .
  • Elemental Analysis :
    • Compound 1531 (): Calcd C, 74.18%; Found C, 73.79% . The target compound’s CF3 group would increase fluorine content, altering elemental ratios.

Unique Advantages and Limitations of the Target Compound

  • Advantages: The trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets. Tetrahydroquinazoline scaffold is understudied compared to benzimidazoles () or thiazoles (), offering novelty.
  • Limitations :
    • Lack of reported activity data limits assessment of efficacy.
    • Synthetic complexity due to CF3 and tetrahydroquinazoline may hinder scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide

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